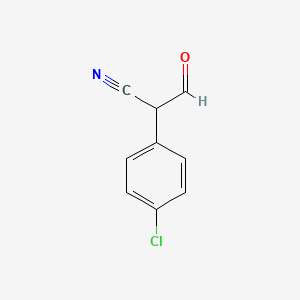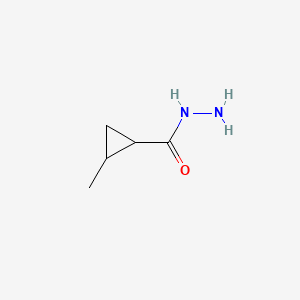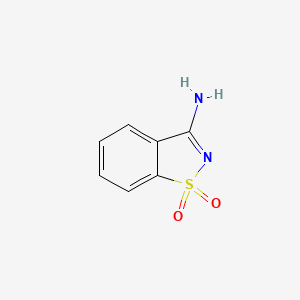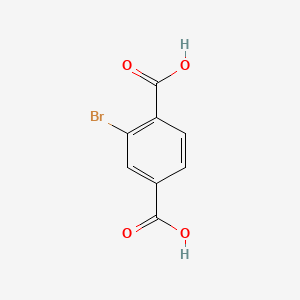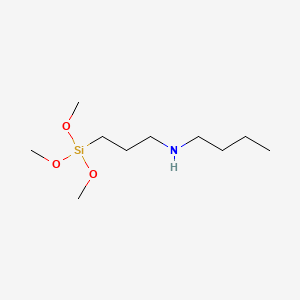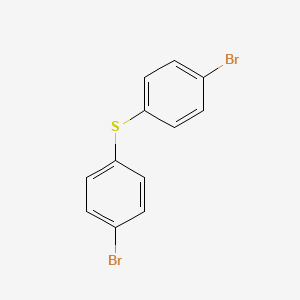
Bis(4-bromophenyl) sulphide
Overview
Description
Synthesis Analysis Bis(4-bromophenyl) sulphide (BBD) synthesis has been explored through various chemical pathways. Notably, the preparation of poly(1,4-phenylene sulphide) (PPS) directly from BBD is achieved by reaction in a boiling quinoline/pyridine solvent mixture, in the presence of copper powder. This process has established conditions for generating PPS, which is significant for its application in materials science. The synthesis involves copper acting as a catalyst, resulting in PPS of varying molar mass and highlighting the importance of the copper to BBD molar ratio for optimal yield and material properties (Lovell & Still, 1990).
Molecular Structure Analysis The structure and reactivity of bis(phenylchlorophosphino)-dicarba-closo-dodecaborane, which reacts with sulfur to produce compounds related to this compound, have been studied. These compounds are characterized by their spectroscopic data and X-ray structure determinations, offering insights into the molecular architecture and potential reactivity of this compound derivatives (Balema et al., 1998).
Chemical Reactions and Properties this compound's reactivity has been investigated through its synthesis and the electropolymerization behavior of related bis(oligothienyl) sulfides. These studies reveal the electrochemical properties and potential for polymer formation, which is pertinent to the application of this compound in conducting polymers (Chahma et al., 2005).
Physical Properties Analysis The physical properties of materials derived from this compound, such as poly(arylene sulphides), have been characterized through various techniques including IR and NMR spectroscopy, differential scanning calorimetry, and thermogravimetry. These studies provide valuable information on the thermal stability, mechanical properties, and polymerization behavior of this compound-based materials (Lovell & Still, 1990).
Chemical Properties Analysis Investigations into the chemical properties of this compound and related compounds focus on their reactivity and the synthesis of novel materials with potential applications in electronics and materials science. The ability to undergo electropolymerization to form conducting polymers indicates a significant aspect of its chemical behavior, contributing to the development of advanced materials (Chahma et al., 2005).
Scientific Research Applications
Polymerization and Material Synthesis
Bis(4-bromophenyl) sulphide has been explored for its potential in the synthesis of polymers. Tsuchida, Yamamoto, Jikei, and Miyatake (1993) investigated the thermal polymerization of diaryl disulfides, including this compound derivatives, to produce high molecular weight poly(arylene sulfides). These polymers, such as poly(thio-1,4-phenyleneoxy-1,4-phenylene) (PPOS), exhibit high crystallinity and stability, making them promising materials for various applications (Tsuchida et al., 1993).
Lovell and Still (1990) specifically focused on synthesizing poly(1,4-phenylene sulphide) (PPS) directly from bis(4-bromophenyl) disulphide. Their research highlighted the influence of copper powder in the reaction and the resultant properties of the polymeric fractions, contributing to the understanding of polymer synthesis processes (Lovell & Still, 1990).
Chemical Transformations and Reactions
Wang and Hay (1992) explored the thermolysis of diaryl disulfides, including bis(4-bromophenyl) disulfide, for the synthesis of poly(arylene sulfide)s. They demonstrated how this approach can yield high molecular weight polymers with significant thermal stability, opening new avenues for material science applications (Wang & Hay, 1992).
E. Wenkert, T. W. Ferreira, and E. Michelotti (1979) studied the nickel-induced conversion of carbon-sulfur bonds in aromatic sulphides into carbon-carbon bonds, showing the potential of this compound in organic synthesis and transformations (Wenkert, Ferreira, & Michelotti, 1979).
Electropolymerization and Electronic Materials
The electropolymerization behavior of bis(oligothienyl) sulfides, related to this compound, was investigated by Chahma, Myles, and Hicks (2005). They focused on generating heteroaromatic poly(p-phenylene sulfide) analogs, which have potential applications in electronic materials (Chahma, Myles, & Hicks, 2005).
Safety and Hazards
BBPS is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and washing thoroughly after handling .
Relevant Papers One relevant paper discusses the synthesis of a new copolymer via reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVCAXOQZIJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871019 | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3393-78-0 | |
| Record name | 1,1′-Thiobis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, bis(p-bromophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






